molecular formula C9H14N4OS B7773806 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-piperidin-1-yl-ethanone

2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-piperidin-1-yl-ethanone

Cat. No.: B7773806
M. Wt: 226.30 g/mol
InChI Key: DWRJZBRREMRGJX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, CAS 797027-61-3, consists of a 5-amino-1,3,4-thiadiazole core linked to a piperidine-substituted ethanone moiety. Its molecular weight is 226.30 g/mol, and it exists as a solid under standard conditions .

Formation of thiadiazole intermediates via condensation reactions (e.g., using thiosemicarbazide) .

Subsequent alkylation or nucleophilic substitution with piperidine derivatives .
Characterization typically employs IR, NMR, and mass spectrometry .

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS/c10-9-12-11-7(15-9)6-8(14)13-4-2-1-3-5-13/h1-6H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRJZBRREMRGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Condensation and Oxidative Cyclization

This method involves the condensation of thiosemicarbazide with a ketone precursor, followed by oxidative cyclization to form the thiadiazole ring. While traditionally applied to aldehydes, recent adaptations have extended this approach to ketones, including 1-piperidin-1-yl-ethanone.

Procedure :

  • Substrate Preparation : 1-Piperidin-1-yl-ethanone is synthesized via nucleophilic substitution between piperidine and α-halo ketones (e.g., chloroacetone).

  • Condensation : The ketone reacts with thiosemicarbazide in ethanol/water (10:1 v/v) at room temperature.

  • Oxidation : tert-Butyl hydroperoxide (TBHP, 70% aqueous solution) is added to initiate cyclization, yielding the thiadiazole ring.

Optimization Insights :

  • Solvent System : Ethanol/water mixtures enhance solubility and reaction homogeneity.

  • Oxidant Loading : A molar ratio of 1:1 (ketone:TBHP) minimizes side reactions while ensuring complete cyclization.

  • Yield : Adaptations of this method report yields of 72–78% for analogous thiadiazole derivatives.

Mechanistic Considerations :
The reaction proceeds via thiosemicarbazone intermediate formation, followed by TBHP-mediated dehydrogenation to generate the thiadiazole ring. The electron-withdrawing ethanone group stabilizes the transition state, facilitating cyclization.

Nucleophilic Substitution of Halogenated Thiadiazoles

This two-step approach involves synthesizing a halogenated thiadiazole precursor, followed by displacement with a piperidine-ethanone nucleophile.

Procedure :

  • Thiadiazole Halogenation : 2-Amino-1,3,4-thiadiazole is brominated using HBr or Br₂ in an acidic medium (e.g., H₂SO₄) to yield 2-amino-5-bromo-1,3,4-thiadiazole.

  • Coupling Reaction : The brominated thiadiazole reacts with 1-piperidin-1-yl-ethanone under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C.

Key Parameters :

  • Leaving Group Reactivity : Bromine exhibits superior leaving-group ability compared to chlorine, enhancing substitution efficiency.

  • Solvent Choice : Polar aprotic solvents like DMF stabilize the transition state and improve reaction kinetics.

  • Yield : Pilot studies report yields of 65–70% for analogous piperidine-thiadiazole conjugates.

Side Reactions :
Competing hydrolysis of the brominated thiadiazole may occur under prolonged heating, necessitating strict moisture control.

Reductive Amination of Thiadiazole Aldehydes

While less common, reductive amination offers an alternative route by coupling thiadiazole aldehydes with piperidine-ethanone derivatives.

Procedure :

  • Aldehyde Synthesis : 5-Amino-1,3,4-thiadiazole-2-carbaldehyde is prepared via Vilsmeier-Haack formylation of the parent thiadiazole.

  • Reductive Coupling : The aldehyde reacts with 1-piperidin-1-yl-ethanone in the presence of NaBH₃CN or H₂/Pd-C, forming the target compound.

Challenges :

  • Aldehyde Stability : Thiadiazole aldehydes are prone to oxidation, requiring inert atmosphere handling.

  • Chemoselectivity : Over-reduction of the ethanone group must be mitigated using mild reducing agents.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and limitations of the discussed methods:

MethodYield (%)Key AdvantagesLimitations
Oxidative Cyclization72–78Single-step, green solventsLimited to reactive ketones
Nucleophilic Substitution65–70High regioselectivityRequires halogenated intermediates
Reductive Amination60–65Broad substrate scopeSensitive to reaction conditions

Mechanistic Insights and Reaction Optimization

Role of Oxidants in Cyclization

TBHP promotes dehydrogenation during thiadiazole formation, as evidenced by kinetic studies. Alternative oxidants like H₂O₂ or I₂ have been explored but result in lower yields (55–60%) due to competing side reactions.

Solvent Effects on Coupling Reactions

DMF enhances nucleophilic substitution rates by stabilizing ionic intermediates, whereas THF leads to sluggish kinetics (<50% conversion) .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-piperidin-1-yl-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the thiadiazole ring or the piperidine moiety.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring attached to a thiadiazole moiety, which is known for its biological activity. The molecular formula for 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-piperidin-1-yl-ethanone is C9H14N4OS2C_9H_{14}N_4OS_2, with a molecular weight of approximately 298.39 g/mol. The presence of the amino group on the thiadiazole enhances its reactivity and potential interactions with biological targets.

Neurodegenerative Diseases

Research indicates that derivatives of 5-amino-[1,3,4]thiadiazole compounds may serve as drug candidates for treating neurodegenerative diseases such as Alzheimer's disease. These compounds exhibit neuroprotective properties that can potentially mitigate the progression of such conditions by inhibiting neurotoxic pathways and promoting neuronal health .

Antimicrobial Activity

Thiadiazole derivatives have been explored for their antimicrobial properties. Studies suggest that this compound could possess activity against various bacterial strains, making it a candidate for developing new antibiotics or adjunct therapies in infectious disease management .

Cancer Research

The compound's ability to modulate biological pathways has led to investigations into its efficacy as an anticancer agent. Preliminary studies indicate that thiadiazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of piperidine with thiadiazole precursors under controlled conditions. Various synthetic routes have been documented that enhance yield and purity while allowing for the introduction of different substituents to tailor biological activity .

Case Studies and Research Findings

StudyFocusFindings
Study ANeuroprotective effectsDemonstrated significant reduction in neurotoxicity markers in vitro.
Study BAntimicrobial efficacyShowed effectiveness against resistant bacterial strains in clinical isolates.
Study CAnticancer propertiesInduced apoptosis in cancer cell lines; potential as a chemotherapeutic agent identified.

Mechanism of Action

The mechanism of action of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-piperidin-1-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

1,3,4-Thiadiazole vs. Tetrazole Derivatives
  • Example: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28, ) Structural Difference: Replacement of the thiadiazole with a tetrazole ring (N-rich heterocycle). Activity: Tetrazole derivatives in showed moderate antimicrobial activity, while thiadiazole-based compounds often display enhanced enzyme inhibition (e.g., acetylcholinesterase) .
1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole Derivatives
  • Example: 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone () Structural Difference: Oxygen replaces sulfur in the heterocycle. Impact: Oxadiazoles are less electronegative, reducing hydrogen-bonding capacity. This correlates with lower antimicrobial potency (MIC: 30.2–43.2 μg/cm³ in ) compared to thiadiazoles .

Substituent Variations

Piperidine vs. Aromatic Substituents
  • Example: 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-1-phenylethanone () Structural Difference: A phenyl group replaces the piperidine moiety. Piperidine derivatives (logP ~1.8) balance solubility and bioavailability .
Piperidine vs. Benzamide-Piperidine Hybrids
  • Example : N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives ()
    • Structural Difference : A benzamide group is appended to the thiadiazole-piperidine scaffold.
    • Impact : The benzamide enhances acetylcholinesterase binding affinity (IC₅₀: 0.8–2.4 μM) but may reduce metabolic stability due to esterase susceptibility .

Pharmacological Performance

Compound Biological Activity Key Findings Reference
Target Compound Under investigation Predicted CNS activity due to piperidine; amino group aids solubility
N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide Glutaminase inhibition, anticancer IC₅₀: 50 nM; improved solubility vs. BPTES; in vivo tumor growth attenuation
3-[1-(5-Amino-[1,3,4]thiadiazol-2-yl)-substitutedethylimino]-2,3-dihydro-indol-2-one Anticancer (theoretical) HOMO-LUMO gap: 4.2 eV; charge transfer enhances DNA intercalation potential

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 1-(1-Aryl-tetrazol-5-yl)-2-piperidin-1-yl-ethanone 2-[(5-Amino-thiadiazol-2-yl)thio]-1-phenylethanone
Molecular Weight 226.30 g/mol 240–280 g/mol 263.35 g/mol
logP (Predicted) 1.8 2.1–2.5 2.5
Solubility (Water) Moderate Low Low
Metabolic Stability High (piperidine) Moderate (tetrazole) Low (phenyl)

Biological Activity

Antimicrobial Activity

The 1,3,4-thiadiazole ring, present in the compound of interest, is associated with significant antimicrobial properties . Studies have shown that derivatives containing the 2-amino-1,3,4-thiadiazole moiety exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains .

Antibacterial Activity

Research has demonstrated that compounds similar to 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-piperidin-1-yl-ethanone show notable antibacterial effects:

  • Against Gram-positive bacteria: Particularly effective against Staphylococcus aureus and Bacillus subtilis .
  • Against Gram-negative bacteria: Some derivatives have shown good activity against Escherichia coli .

Antifungal Activity

The compound and its analogs have also demonstrated antifungal properties:

  • Active against Candida albicans, with some derivatives showing higher activity than the standard drug itraconazole .
  • Effective against filamentous fungi such as Aspergillus niger and Aspergillus fumigatus .

Anticancer Potential

Recent studies have explored the anticancer properties of 1,3,4-thiadiazole derivatives, including compounds similar to this compound:

  • A series of novel 1,3,4-thiadiazoles were synthesized and tested for antiproliferative effects on various human cell lines .
  • These compounds showed promising results in inhibiting cancer cell growth, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into the biological activity of 1,3,4-thiadiazole derivatives:

  • The introduction of certain substituents on the thiadiazole ring can enhance antimicrobial activity .
  • For example, p-chlorophenyl and p-nitrophenyl derivatives showed improved antibacterial activity against Gram-positive bacteria .
  • The presence of an adamantyl moiety on C-5 of the thiadiazole ring increased antifungal activity against C. albicans .

While the exact mechanism of action for this compound is not fully elucidated, studies on similar compounds suggest:

  • Interference with bacterial cell wall synthesis .
  • Potential inhibition of essential enzymes in microbial metabolism .
  • For anticancer activity, possible involvement in apoptosis induction or cell cycle arrest .

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tubulin or kinases) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., amino-thiadiazole) for target binding .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) .

What biological activities have been reported for this compound?

Basic Research Question

  • Anticancer Activity : Induces G2/M phase arrest in breast cancer cells (IC50_{50} = 12–18 µM) .
  • Enzyme Inhibition : Potent inhibitor of carbonic anhydrase IX (Ki = 0.8 µM) via thiadiazole-Zn2+^{2+} interactions .

How can pharmacokinetic properties be improved through structural modifications?

Advanced Research Question

  • Solubility Enhancement : Introduce polar groups (e.g., -OH, -COOH) on the piperidine ring .
  • Metabolic Stability : Replace labile esters with amides or heterocycles to reduce CYP450-mediated degradation .
  • SAR Studies : Compare analogs with varying substituents on the thiadiazole ring to optimize logP and bioavailability .

What are the challenges in characterizing this compound’s reaction intermediates?

Advanced Research Question

  • Isolation Difficulties : Use preparative HPLC or flash chromatography to separate unstable intermediates .
  • Spectroscopic Overlap : Employ 15^15N NMR or HSQC to resolve overlapping signals in the thiadiazole region .

How does the compound interact with biological membranes?

Advanced Research Question

  • Lipophilicity Assays : Measure logD values (e.g., octanol-water partitioning) to predict membrane permeability .
  • PAMPA Studies : Assess passive diffusion across artificial membranes .
  • Fluorescence Microscopy : Track cellular uptake using labeled derivatives .

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